2-Bromo-4-(4-methoxyphenyl)pyridine
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Overview
Description
2-Bromo-4-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a 4-methoxyphenyl group at the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methoxyphenyl)pyridine typically involves the bromination of 4-(4-methoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-(4-methoxyphenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a palladium complex with the pyridine ring, allowing the nucleophile to replace the bromine atom. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a 4-methoxyphenyl group.
4-(4-Methoxyphenyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-phenylpyridine: Similar but with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
2-Bromo-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the bromine atom and the 4-methoxyphenyl group. This combination allows for specific reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
458533-01-2 |
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Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 |
InChI Key |
MRWJNDQLGCQKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
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